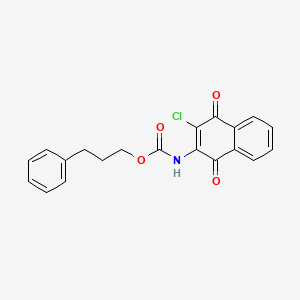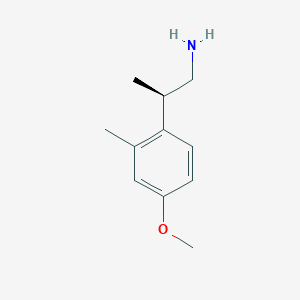
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, also known as 4-Methylmethcathinone or 4-MMC, is a synthetic cathinone that has gained popularity as a recreational drug. However, in recent years, it has also gained attention in the scientific research community due to its potential therapeutic effects.
Mechanism Of Action
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased feelings of euphoria, alertness, and energy. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of neurotransmitter reuptake and the stimulation of neurotransmitter release.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature, and can cause sweating, nausea, and vomiting. It also leads to increased energy, alertness, and euphoria. Long-term use can lead to addiction and other negative health effects.
Advantages And Limitations For Lab Experiments
One advantage of using (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine in lab experiments is its relatively simple synthesis method. Additionally, it has a similar mechanism of action to other psychoactive substances, making it a useful tool for studying the effects of these types of drugs on the brain. However, its recreational use and potential for addiction make it a controversial substance to work with, and caution should be taken when conducting experiments with it.
Future Directions
There are several potential future directions for research on (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. One area of interest is its potential therapeutic effects, particularly in the treatment of depression, anxiety, and addiction. Additionally, research could focus on its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action and long-term effects of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine.
Synthesis Methods
The synthesis of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine involves the reaction of 4-methylpropiophenone with methanol and hydrochloric acid to form 4-methoxyphenyl-2-methylpropan-1-one. This intermediate is then reacted with methylamine to produce (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Research on (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine has mainly focused on its potential therapeutic effects. Studies have shown that it has a similar mechanism of action to other psychoactive substances, such as amphetamines and cocaine, and may have potential as a treatment for conditions such as depression, anxiety, and addiction. Additionally, research has suggested that it may have neuroprotective effects and could be used to treat neurodegenerative diseases.
properties
IUPAC Name |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQWYBSCMVBWNY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

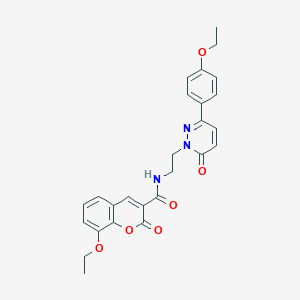
![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)
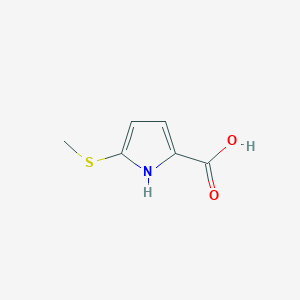
![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)
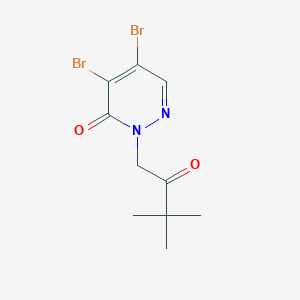
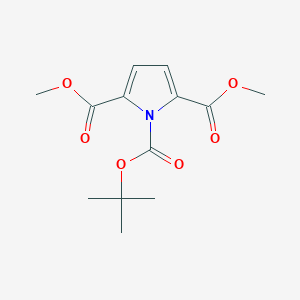


![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2449211.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2449212.png)
![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)
